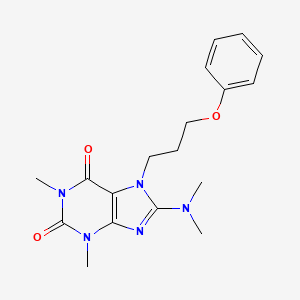
8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that falls under the purine derivatives category. It is known for its complex chemical structure and its application in various scientific research fields. This compound has unique properties due to its specific molecular composition, making it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, one typically starts with a purine base structure. The synthesis involves multiple steps including alkylation, acylation, and substitution reactions. Precursors such as 1,3-dimethylxanthine can be used, which undergoes alkylation with 3-phenoxypropyl bromide under basic conditions to introduce the phenoxypropyl group. Subsequently, the dimethylamino group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial-scale production of this compound requires precise control of reaction conditions to ensure high yield and purity. Catalysts and solvents play critical roles, and the reactions are typically conducted under an inert atmosphere to prevent oxidation. Purification methods, including crystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the dimethylamino group.
Reduction: : Reduction reactions can target the purine ring system, altering its structure and properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common, with the phenoxypropyl group providing a site for further modification.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Reagents: : Alkyl halides for nucleophilic substitution, electrophiles for electrophilic substitution
Major Products Formed
The products of these reactions depend on the specific reaction conditions and reagents used. Typically, they include modified purine structures with altered functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research due to its structural complexity and functional versatility.
Chemistry
Used as a precursor in the synthesis of more complex organic molecules.
Acts as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology
Explored for its potential role in modulating biological pathways.
Studied for its interactions with nucleic acids and proteins.
Medicine
Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.
Used in drug design and development for its structural similarity to biologically active purines.
Industry
Employed in the development of specialty chemicals.
Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound's mechanism of action is primarily through its interactions with molecular targets such as enzymes and receptors. It can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The pathways involved often include those related to cell signaling and metabolism.
Comparison with Similar Compounds
Unique Properties
Compared to other purine derivatives, 8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has unique substituents that confer distinct chemical and biological properties. The presence of the dimethylamino and phenoxypropyl groups makes it particularly versatile.
Similar Compounds
1,3-dimethylxanthine (Theophylline)
7-(2-phenylethyl)-1,3-dimethylxanthine
8-bromo-1,3-dimethyl-7-(2-chloroethyl)xanthine
These compounds share the purine base structure but differ in their substituents, leading to varied applications and effects.
Properties
IUPAC Name |
8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-20(2)17-19-15-14(16(24)22(4)18(25)21(15)3)23(17)11-8-12-26-13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHIKNISGGTCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6-dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6574940.png)
![2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6574943.png)
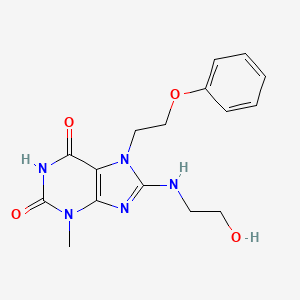
![1-ethyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6574955.png)
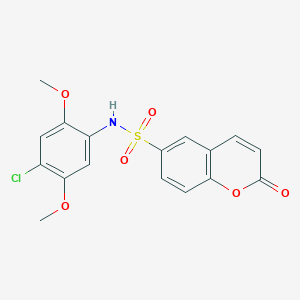
![7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6574969.png)
![N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6574976.png)
![3,4-difluoro-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide](/img/structure/B6574981.png)
![2,5-dichloro-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide](/img/structure/B6574989.png)
![4-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide](/img/structure/B6574991.png)
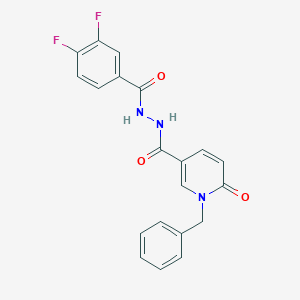
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3-(trifluoromethyl)benzohydrazide](/img/structure/B6575001.png)
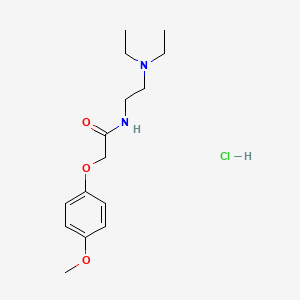
![7-[(4-fluorophenyl)methyl]-8-[(3-methoxypropyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575011.png)
